Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride
Description
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride: is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol . This compound is known for its applications in various scientific fields, including chemistry and pharmaceuticals .
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
N-methyl-1-(4-methylnaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13;/h3-8,14H,9H2,1-2H3;1H |
InChI Key |
JIMBJBZONKTCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride typically involves the reaction of 4-methylnaphthalene with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity . The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives and amine compounds .
Scientific Research Applications
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling and metabolic processes.
Comparison with Similar Compounds
4-Methylterbinafine hydrochloride: This compound shares structural similarities and is used in the synthesis of antifungal agents.
N-Methyl-1-naphthalenemethylamine hydrochloride: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness: Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
Biological Activity
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is a compound of interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N·HCl |
| Molecular Weight | 229.73 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act on the following pathways:
- Monoamine Reuptake Inhibition : Similar to other amines, this compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, enhancing their availability in the synaptic cleft.
- Receptor Modulation : The presence of the naphthalene moiety suggests potential interactions with adrenergic and dopaminergic receptors, which could lead to altered signaling pathways.
In Vitro Studies
Research conducted on related compounds has shown that methylamine derivatives can exhibit varying degrees of biological activity. For instance:
- Neurotoxicity : Methylamine has been shown to induce neurotoxic effects in certain cell lines, leading to apoptosis at higher concentrations .
- Metabolic Pathways : Studies indicate that methylamines can be metabolized via semicarbazide-sensitive amine oxidase, resulting in the production of formaldehyde, which is known for its cytotoxic properties .
Case Studies
- Toxicological Assessment : A study examining the acute effects of methylamine hydrochloride demonstrated significant respiratory irritation and systemic toxicity when administered at high doses in animal models . The half-life after intravenous injection was recorded at approximately 19.1 minutes, indicating rapid metabolism and elimination.
- Mutagenicity Testing : In vivo tests showed no significant increase in micronuclei formation in bone marrow erythrocytes after administration of high doses of methylamine hydrochloride, suggesting a lack of clastogenic effects under specific conditions .
Safety and Handling
Due to its biological activity, this compound should be handled with care:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
